3,4-Epoxy-1,2,3,4-tetrahydrochrysene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

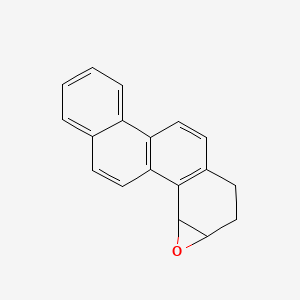

2D Structure

3D Structure

Properties

CAS No. |

67694-88-6 |

|---|---|

Molecular Formula |

C18H14O |

Molecular Weight |

246.3 g/mol |

IUPAC Name |

4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene |

InChI |

InChI=1S/C18H14O/c1-2-4-13-11(3-1)5-9-15-14(13)8-6-12-7-10-16-18(19-16)17(12)15/h1-6,8-9,16,18H,7,10H2 |

InChI Key |

QACFNHCNHLHKBN-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C3C1O3)C4=C(C=C2)C5=CC=CC=C5C=C4 |

Canonical SMILES |

C1CC2=C(C3C1O3)C4=C(C=C2)C5=CC=CC=C5C=C4 |

Other CAS No. |

80433-99-4 80434-00-0 |

Synonyms |

1,2,3,4-tetrahydrochrysene-3,4-epoxide 3,4-epoxy-1,2,3,4-tetrahydrochrysene |

Origin of Product |

United States |

Foundational & Exploratory

3,4-Epoxy-1,2,3,4-tetrahydrochrysene: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the basic properties of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene, a highly mutagenic and tumorigenic bay-region epoxide of the polycyclic aromatic hydrocarbon (PAH) chrysene. This document consolidates available data on its chemical and physical characteristics, biological activity, and the experimental protocols utilized in its study. Particular emphasis is placed on its metabolic activation pathway, interaction with DNA, and its role as a potent carcinogen. The information is presented to support further research and development in toxicology, carcinogenesis, and drug development.

Chemical and Physical Properties

This compound is a critical metabolite in the carcinogenic pathway of chrysene. Its basic chemical and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₄O | [1] |

| Molecular Weight | 246.309 g/mol | [1] |

| CAS Number | 67694-88-6 | |

| Physical State | Solid (presumed) | |

| Solubility | Insoluble in water; soluble in organic solvents. | [2] |

Biological Activity and Toxicology

This compound is recognized for its significant biological activity, primarily related to its carcinogenic properties.

Mutagenicity

This bay-region epoxide is a potent mutagen. While specific quantitative data for the title compound is sparse, studies on closely related chrysene diol epoxides in Salmonella typhimurium TA 100 have shown high mutagenic activity. For instance, the anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene registered 1100 revertants/nmol.[3] The methylated analog, anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene, exhibited even higher mutagenicity at 7400 revertants/nmol, highlighting the influence of molecular structure on mutagenic potential.[3]

Tumorigenicity

The tumorigenicity of chrysene and its metabolites is well-documented, with the bay-region diol epoxides identified as the ultimate carcinogens. In studies on newborn mice, a methylated derivative of this compound (anti-DE-I) induced a significant number of lung and liver tumors.[3][4] Specifically, a total dose of 56 nmol resulted in 4.6 lung tumors and 1.2 liver tumors per mouse.[3][4] On mouse skin, an initiating dose of 100 nmol of the same compound induced 4.4 tumors per mouse.[3] Another methylated diol epoxide, 5,6-diMeCDE, showed a dose-dependent increase in skin tumors, with initiating doses of 33, 100, and 400 nmol per mouse inducing 1.2, 2.2, and 6.2 skin tumors per mouse, respectively.[5]

Metabolic Pathways and Mechanism of Action

The carcinogenicity of chrysene is a direct result of its metabolic activation to reactive epoxides that can covalently bind to cellular macromolecules like DNA.

Metabolic Activation of Chrysene

The metabolic activation of chrysene is a multi-step enzymatic process. In human liver and lung tissues, cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, play a crucial role in the initial oxidation of chrysene to form chrysene-1,2-diol, a proximate carcinogen.[6] This diol is then further metabolized by epoxide hydrolase to a diol epoxide.[7] The ultimate carcinogenic metabolite is the bay-region diol-epoxide, r-1,t-2-dihydroxy-t-3,4-oxy-1,2,3,4-tetrahydrochrysene.[8][9] This highly reactive molecule can be detoxified through conjugation with glutathione, a reaction catalyzed by glutathione transferases.[10]

Caption: Metabolic activation of chrysene to its ultimate carcinogenic form.

Interaction with DNA

The chemical reactivity of chrysene diol epoxides with DNA is the primary mechanism of their carcinogenicity. The reaction is accelerated in the presence of DNA and proceeds through the formation of a physical association complex, followed by the generation of a carbocation that covalently binds to nucleophilic sites on DNA bases, primarily guanine and adenine.[6][11] This results in the formation of DNA adducts, which can lead to mutations and initiate the process of carcinogenesis. For a related methylchrysene diol epoxide, it was found that approximately 5-8% of the molecules bind covalently to DNA.[6]

Cellular Signaling Pathways

The binding of chrysene diol epoxides to DNA can trigger a cascade of cellular signaling events. While the specific pathways for this compound are not fully elucidated, studies with other PAH diol epoxides suggest an increase in cytosolic Ca²⁺ concentration in airway epithelial cells, potentially mediated through the inositol 1,4,5-trisphosphate receptor (InsP₃R).[5] This disruption of calcium homeostasis can affect numerous cellular processes, including proliferation and apoptosis, and may contribute to tumorigenesis.

Caption: Postulated signaling pathway affected by PAH diol epoxides.

Experimental Protocols

The following sections detail the methodologies commonly employed in the study of this compound and related compounds.

Synthesis of this compound

A reported synthesis route for the chrysene bay-region anti-diolepoxide starts from chrysene.[12][13]

Workflow for Synthesis:

Caption: Synthetic pathway for chrysene bay-region anti-diolepoxide.

Detailed Steps (based on related syntheses):

-

Hydrogenation of Chrysene: Chrysene is hydrogenated to yield 1,2,3,4,5,6-hexahydrochrysene.[14]

-

Partial Dehydrogenation: The hexahydrochrysene is treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to give 3,4,5,6-tetrahydrochrysene.[13]

-

Prévost Reaction: This intermediate undergoes a Prévost reaction to introduce vicinal dibenzoyloxy groups.[13]

-

Dehydrogenation: The resulting product is further dehydrogenated with DDQ.[13]

-

Dehydrobromination: Bromination with N-bromosuccinimide (NBS) followed by dehydrobromination with 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) yields the dihydrodiol dibenzoate.[13]

-

Methanolysis: Treatment with sodium methoxide in methanol affords the 1,2-dihydrodiol.[13]

-

Epoxidation: Finally, stereospecific epoxidation with meta-chloroperoxybenzoic acid (m-CPBA) yields the anti-diol epoxide.[13]

Ames Test (Bacterial Mutagenicity Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[15]

Protocol Overview:

-

Bacterial Strains: Salmonella typhimurium strains TA98, TA100, and TA102 are commonly used. These are histidine auxotrophs, meaning they cannot synthesize histidine and will only grow in its presence.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver homogenate that simulates mammalian metabolism. This is crucial for pro-mutagens like chrysene that require metabolic activation to become mutagenic.

-

Procedure:

-

The tester strain is incubated with the test compound at various concentrations in the presence or absence of the S9 mix.

-

This mixture is then plated on a minimal glucose agar plate that lacks histidine.

-

The plates are incubated for 48-72 hours at 37°C.

-

-

Data Analysis: The number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Mouse Skin Tumorigenicity Assay

This in vivo assay is used to determine the tumor-initiating activity of a compound.[3][16]

Protocol Overview:

-

Animal Model: Typically, female CD-1 or ICR/Ha mice are used.

-

Initiation: A single topical application or intraperitoneal injection of the test compound (e.g., this compound) dissolved in a suitable solvent (e.g., acetone or DMSO) is administered to the shaved dorsal skin of the mice. For newborn mice, intraperitoneal injections are often given on days 1, 8, and 15 of life.[16]

-

Promotion: After a recovery period (typically 1-2 weeks), a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied repeatedly (e.g., twice weekly) to the same area for a prolonged period (e.g., 20-25 weeks).

-

Data Collection: The number and size of skin tumors (papillomas) are recorded weekly.

-

Endpoint: At the end of the study, the animals are euthanized, and the tumors are histopathologically examined to confirm their nature. The tumorigenic potency is expressed as the average number of tumors per mouse and the percentage of tumor-bearing mice.

Conclusion

This compound is a potent genotoxic metabolite of chrysene. Its carcinogenicity is attributed to its ability to form covalent adducts with DNA following metabolic activation in a "bay-region" diol-epoxide pathway. Understanding the fundamental properties, metabolic fate, and mechanism of action of this compound is crucial for assessing the risks associated with chrysene exposure and for the development of potential chemopreventive strategies. The experimental protocols detailed herein provide a framework for the continued investigation of this and other polycyclic aromatic hydrocarbons. Further research is warranted to fully elucidate the specific cellular signaling pathways disrupted by this compound and to obtain more precise quantitative data on its physical and biological properties.

References

- 1. Metabolism of chrysene, 5-methylchrysene, 6-methylchrysene and 5,6-dimethylchrysene in rat liver cytosol, in vitro, and in rat subcutaneous tissue, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tumorigenicity of 5-methylchrysene dihydrodiols and dihydrodiol epoxides in newborn mice and on mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documentsdelivered.com [documentsdelivered.com]

- 5. Comparative mouse skin tumorigenicity and induction of Ha-ras mutations by bay region diol epoxides of 5-methylchrysene and 5,6-dimethylchrysene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. experts.umn.edu [experts.umn.edu]

- 7. Metabolism of chrysene and phenanthrene to bay-region diol epoxides by rat liver enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative studies of the metabolic activation of chrysene in rodent and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The metabolic activation of chrysene by hamster embryo cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of the bay-region diol-epoxide of chrysene to a triol-epoxide and the enzyme-catalysed conjugation of these epoxides with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic activation of chrysene by hamster embryo cells: evidence for the formation of a 'bay-region' diol-epoxide-N2-guanine adduct in RNA [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of the chrysene bay region anti-diolepoxide from chrysene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. datapdf.com [datapdf.com]

- 14. Synthesis of the chrysene bay region anti-diolepoxide from chrysene [scite.ai]

- 15. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Carcinogenic Role of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysene, a polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant and a known carcinogen. Its carcinogenicity is not inherent but arises from metabolic activation to highly reactive intermediates that can covalently bind to cellular macromolecules, primarily DNA. This technical guide provides an in-depth examination of the role of a key ultimate carcinogen of chrysene: 3,4-Epoxy-1,2,3,4-tetrahydrochrysene. Specifically, we will focus on the bay-region diol epoxide, anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene, a potent mutagen and carcinogen. This document details the metabolic pathways leading to its formation, its interaction with DNA, the resulting cellular responses, and the experimental methodologies used to elucidate these processes. Quantitative data on its mutagenicity, carcinogenicity, and DNA adduct formation are presented in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to provide a clear and comprehensive understanding of its mechanism of action.

Introduction to Chrysene and its Metabolic Activation

Chrysene is a four-ring PAH commonly found in coal tar, creosote, and as a product of incomplete combustion of organic materials.[1] Like many PAHs, chrysene requires metabolic activation to exert its carcinogenic effects. This process is primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase. The widely accepted "diol epoxide theory" posits that PAHs are converted to dihydrodiols and then to diol epoxides, which are the ultimate carcinogenic metabolites.

The metabolic activation of chrysene to its ultimate carcinogenic form, the bay-region diol epoxide, is a multi-step process:

-

Initial Epoxidation: Cytochrome P450 enzymes, particularly from the CYP1A and CYP1B families, catalyze the epoxidation of the chrysene molecule.

-

Hydration: Epoxide hydrolase converts the initial epoxide to a trans-dihydrodiol. For chrysene, this leads to the formation of chrysene-1,2-dihydrodiol and chrysene-3,4-dihydrodiol.

-

Second Epoxidation: The dihydrodiols are further oxidized by CYP enzymes to form diol epoxides. The epoxidation of chrysene-1,2-dihydrodiol results in the formation of the bay-region diol epoxide, (+/-)-anti-chrysene-1,2-diol-3,4-epoxide (CDE), which is considered a major ultimate carcinogen of chrysene.[2]

The bay region is the sterically hindered area between the two non-adjacent benzene rings. Epoxides formed in this region are particularly reactive and are often potent carcinogens.

Figure 1: Metabolic Activation of Chrysene to its Bay-Region Diol Epoxide.

Interaction with DNA: Adduct Formation

The high reactivity of the epoxide ring in the bay-region diol epoxide allows it to act as a potent electrophile, readily attacking nucleophilic sites on DNA bases. This covalent binding results in the formation of DNA adducts, which are considered a critical initiating event in chemical carcinogenesis.

anti-Chrysene-1,2-diol-3,4-epoxide primarily forms adducts with the exocyclic amino groups of guanine (at the N2 position) and adenine.[3] These bulky adducts distort the DNA helix, interfering with normal cellular processes such as DNA replication and transcription. If not repaired, these adducts can lead to misincorporation of nucleotides during DNA synthesis, resulting in permanent mutations in critical genes, such as tumor suppressor genes (e.g., p53) and proto-oncogenes (e.g., ras family).

Cellular Responses to DNA Damage

The formation of chrysene diol epoxide-DNA adducts triggers a complex cellular response aimed at mitigating the damage. This DNA Damage Response (DDR) involves cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis (programmed cell death).

DNA Damage Sensing and Signaling

The bulky DNA adducts are recognized by cellular surveillance proteins, leading to the activation of key signaling kinases, primarily Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR).[4][5] These kinases initiate a signaling cascade that phosphorylates a multitude of downstream targets, including the tumor suppressor protein p53 and checkpoint kinases Chk1 and Chk2.

Figure 2: Simplified DNA Damage Response Pathway Activated by Chrysene Diol Epoxide-DNA Adducts.

DNA Repair Mechanisms

The primary mechanism for the removal of bulky PAH-DNA adducts is Nucleotide Excision Repair (NER).[6][7] This intricate repair pathway involves the recognition of the helical distortion, excision of the damaged DNA segment, synthesis of a new DNA strand using the undamaged strand as a template, and ligation of the newly synthesized segment. Base Excision Repair (BER) may also play a role in the repair of certain types of damage induced by PAHs.[6][7]

Cell Cycle Checkpoints and Apoptosis

Activation of p53 and other checkpoint proteins leads to the arrest of the cell cycle, typically at the G1/S and G2/M transitions.[8] This provides the cell with time to repair the DNA damage before it becomes permanently fixed as a mutation during DNA replication. If the DNA damage is too extensive to be repaired, the p53-mediated pathway can trigger apoptosis, eliminating the damaged cell and preventing the propagation of potentially oncogenic mutations.

Quantitative Data on the Carcinogenic Activity of this compound and its Metabolites

The following tables summarize quantitative data from various studies on the mutagenicity, carcinogenicity, and DNA adduct formation of chrysene and its metabolites.

Table 1: Mutagenicity Data for Chrysene Diol Epoxides in Salmonella typhimurium

| Compound | Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) | Reference |

| anti-Chrysene-1,2-diol-3,4-epoxide | TA100 | Not Required | 1100 | [9] |

| syn-Chrysene-1,2-diol-3,4-epoxide | TA100 | Not Required | Lower than anti-isomer | [10] |

| anti-5-Methylchrysene-1,2-diol-3,4-epoxide | TA100 | Not Required | 7400 | [9] |

| anti-Chrysene-3,4-diol-1,2-epoxide (reverse diol epoxide) | TA98 | Not Required | Highly effective | [11] |

Table 2: Tumorigenicity of Chrysene Metabolites in Mouse Models

| Compound | Animal Model | Route of Administration | Dose | Tumor Incidence | Reference |

| anti-5-Methylchrysene-1,2-diol-3,4-epoxide | Newborn Mice | Intraperitoneal | 56 nmol (total) | 4.6 lung tumors/mouse, 1.2 liver tumors/mouse | [9] |

| anti-5-Methylchrysene-1,2-diol-3,4-epoxide | Mouse Skin | Topical (initiation) | 100 nmol | 4.4 tumors/mouse | [9] |

| anti-5,6-Dimethylchrysene-1,2-diol-3,4-epoxide | Mouse Skin | Topical (initiation) | 100 nmol | 2.2 tumors/mouse | [12] |

| 5,6-Dimethylchrysene-1,2-diol | Mouse Skin | Topical (initiation) | 100 nmol | 7.1 tumors/mouse | [13] |

Table 3: DNA Adduct Levels of Chrysene Metabolites in Mouse Epidermis

| Compound Administered | Time After Treatment | Total DNA Adduct Level (fmol/µg DNA) | Reference |

| Benzo[c]chrysene | 24 hours | 0.89 | [7] |

| (+)-Benzo[c]chrysene-9,10-dihydrodiol | 24 hours | 3.49 | [7] |

| 5-Methylchrysene | 24 hours | Ratio of DE-I:DNA adducts to DE-II:DNA adducts was 2.7 to 1 | [6] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound carcinogenesis.

Synthesis of anti-Chrysene-1,2-diol-3,4-epoxide

A common synthetic route to anti-chrysene-1,2-diol-3,4-epoxide involves the following key steps:

-

Hydrogenation of Chrysene: Chrysene is hydrogenated to 1,2,3,4-tetrahydrochrysene.

-

Dehydrogenation: The tetrahydrochrysene is dehydrogenated to a mixture of 1,2- and 3,4-dihydrochrysene.

-

Prévost Reaction and Isomer Separation: The mixture of dihydrochrysenes undergoes a Prévost reaction, followed by chromatographic separation of the isomers.

-

Dehydrogenation and Methanolysis: Each isomer is further dehydrogenated and then treated with basic methanol to yield the respective dihydrodiols.

-

Epoxidation: The chrysene-1,2-dihydrodiol is stereospecifically epoxidized, for example, using m-chloroperbenzoic acid (m-CPBA), to yield the anti-diol epoxide.[8]

Mouse Skin Tumorigenicity Assay (Initiation-Promotion Protocol)

This assay is widely used to assess the carcinogenic potential of chemicals.

-

Animal Model: Typically, a sensitive mouse strain such as SENCAR or CD-1 is used.

-

Initiation: A single topical application of the test compound (e.g., anti-chrysene-1,2-diol-3,4-epoxide) dissolved in a suitable solvent (e.g., acetone) is applied to the shaved dorsal skin of the mice.

-

Promotion: Starting one to two weeks after initiation, a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is repeatedly applied to the same area, typically twice a week.

-

Observation: The mice are observed for the development of skin tumors (papillomas and carcinomas) over a period of several months. The number and size of tumors are recorded weekly.

-

Endpoint: The experiment is terminated at a predetermined time point, and the tumors are histopathologically examined to confirm their malignancy.[12][13]

Figure 3: Workflow for a Mouse Skin Tumorigenicity Assay.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical.

-

Bacterial Strains: Several histidine-requiring (his-) mutant strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains are designed to detect different types of mutations (frameshift or base-pair substitution).[14][15]

-

Metabolic Activation: Since some chemicals are not directly mutagenic, a rat liver homogenate fraction (S9 mix) is often included to provide metabolic enzymes that can convert the test compound into its active form. For direct-acting mutagens like diol epoxides, the test can be performed with and without the S9 mix.[16]

-

Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix.

-

Plating: The treated bacteria are plated on a minimal agar medium that lacks histidine.

-

Incubation and Scoring: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation to a histidine-producing (his+) state will be able to grow and form colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates that the test compound is mutagenic.[16][17]

32P-Postlabeling Assay for DNA Adducts

This is a highly sensitive method for detecting and quantifying DNA adducts.

-

DNA Isolation and Digestion: DNA is isolated from tissues or cells exposed to the carcinogen and is enzymatically digested to deoxyribonucleoside 3'-monophosphates.[18]

-

Adduct Enrichment: The bulky, hydrophobic DNA adducts are enriched from the normal nucleotides, often by nuclease P1 digestion or butanol extraction.

-

Labeling: The adducted nucleotides are labeled at the 5'-hydroxyl group with 32P from [γ-32P]ATP using T4 polynucleotide kinase.[19]

-

Chromatographic Separation: The 32P-labeled adducts are separated by multidimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. The level of DNA adducts is typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 107-109 normal nucleotides.[18]

Cell Transformation Assay

Cell transformation assays are in vitro methods to assess the carcinogenic potential of chemicals by measuring their ability to induce morphological and growth-related changes in cultured cells that are characteristic of a tumorigenic phenotype.

-

Cell Lines: Commonly used cell lines include Syrian hamster embryo (SHE) cells, BALB/c 3T3 mouse fibroblasts, and C3H/10T1/2 mouse embryo fibroblasts.[20][21]

-

Exposure: The cells are exposed to the test chemical for a specific period.

-

Culture: The treated cells are cultured for several weeks.

-

Scoring: The cultures are examined for the formation of transformed foci, which are dense, multilayered colonies of cells that have lost contact inhibition and exhibit a criss-cross growth pattern.[22]

-

Confirmation of Transformation: Cells from the transformed foci can be isolated and tested for their ability to grow in soft agar (anchorage-independent growth) and to form tumors when injected into immunodeficient mice, confirming their malignant transformation.[21]

Figure 4: General Workflow for a Cell Transformation Assay.

Conclusion

This compound, particularly the anti-diol epoxide isomer, is a key ultimate carcinogenic metabolite of chrysene. Its potent carcinogenicity stems from its ability to form bulky DNA adducts that can lead to mutations in critical genes if not effectively repaired. The cellular response to this DNA damage, involving complex signaling pathways that control cell cycle progression, DNA repair, and apoptosis, is a crucial determinant of the ultimate outcome of exposure. Understanding the intricate mechanisms of chrysene-induced carcinogenesis, from metabolic activation to the cellular consequences of DNA damage, is essential for assessing the risks posed by this environmental pollutant and for the development of potential strategies for cancer prevention and therapy. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and professionals working in the fields of toxicology, cancer research, and drug development.

References

- 1. Tumorigenicity of enantiomers of chrysene 1,2-dihydrodiol and of the diastereomeric bay-region chrysene 1,2-diol-3,4-epoxides on mouse skin and in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of bay-region methyl group on formation of 5-methylchrysene dihydrodiol epoxide:DNA adducts in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Methylchrysene metabolism in mouse epidermis in vivo, diol epoxide--DNA adduct persistence, and diol epoxide reactivity with DNA as potential factors influencing the predominance of 5-methylchrysene-1,2-diol-3,4-epoxide--DNA adducts in mouse epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. DNA synthesis inhibition in response to benzo[a]pyrene dihydrodiol epoxide is associated with attenuation of p34cdc2: Role of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tumorigenicity of 5-methylchrysene dihydrodiols and dihydrodiol epoxides in newborn mice and on mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ugent.be [ugent.be]

- 11. Benzo[a]pyrene-7,8-diol-9,10-epoxide-DNA adducts and increased p53 protein in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative mouse skin tumorigenicity and induction of Ha-ras mutations by bay region diol epoxides of 5-methylchrysene and 5,6-dimethylchrysene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tumor-initiating activity on mouse skin of bay region diol-epoxides of 5,6-dimethylchrysene and benzo[c]phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. xenometrix.ch [xenometrix.ch]

- 15. Ames Tester Strain TA98 [xenometrix.ch]

- 16. bulldog-bio.com [bulldog-bio.com]

- 17. scielo.br [scielo.br]

- 18. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Detailed Review Paper on Cell Transformation Assays for Detection of Chemical Carcinogens | OECD [oecd.org]

- 21. Carcinogenicity: Three Cell Transformation Assays - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 22. labcorp.com [labcorp.com]

Mutagenic potential of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene.

An In-Depth Technical Guide on the Mutagenic Potential of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene

Executive Summary

Chrysene, a polycyclic aromatic hydrocarbon (PAH), is a known environmental contaminant and a procarcinogen that requires metabolic activation to exert its genotoxic effects. The ultimate carcinogenic and mutagenic activity of many PAHs is attributed to their bay-region diol epoxides. This technical guide provides a comprehensive overview of the mutagenic potential of a key chrysene metabolite, this compound. This bay-region tetrahydroepoxide is a potent mutagen, demonstrating significant activity in both bacterial and mammalian cell systems. Its mechanism of action involves the formation of covalent DNA adducts, leading to mutations and initiating tumorigenesis. This document details the quantitative mutagenicity and tumorigenicity data, outlines the experimental protocols used for these assessments, and visualizes the underlying metabolic and logical pathways.

Metabolic Activation and the Bay-Region Theory

The carcinogenicity of chrysene is not inherent to the parent molecule but arises from its metabolic transformation into reactive intermediates. A key concept in understanding PAH carcinogenicity is the "bay-region" theory. This theory posits that diol epoxides in which the epoxide ring forms part of a sterically hindered "bay-region" of the hydrocarbon are exceptionally reactive and are often the ultimate carcinogenic metabolites.

For chrysene, the metabolic pathway involves the formation of dihydrodiols, which are then further oxidized to diol epoxides. The this compound is a critical bay-region tetrahydroepoxide, representing a proximate mutagenic metabolite of chrysene.

Caption: Metabolic activation pathway of Chrysene to its mutagenic epoxide forms.

Quantitative Mutagenicity Data

This compound has been identified as the most mutagenic among several chrysene derivatives tested.[1] Its activity is significantly higher than the non-bay-region tetrahydroepoxide and the K-region oxide, underscoring the importance of the bay-region in conferring mutagenic potential.

Table 1: Comparative Mutagenicity of Chrysene Derivatives

| Compound | Test System | Relative Mutagenic Activity |

|---|---|---|

| This compound | S. typhimurium & Chinese Hamster V79 cells | Very High |

| 1,2-Epoxy-1,2,3,4-tetrahydrochrysene | S. typhimurium & Chinese Hamster V79 cells | 6 to 18 times less active than the 3,4-epoxy isomer[1] |

| Chrysene 5,6-oxide (K-region) | S. typhimurium | Very weakly mutagenic[1] |

| (±)-1β,2α-dihydroxy-3α,4α-epoxy-7,8,9,10-tetrahydrochrysene | S. typhimurium (TA98, TA100) | Over 40 times more active than Chrysene 5,6-oxide[1] |

| (±)-1β,2α-dihydroxy-3β,4β-epoxy-1,2,3,4-tetrahydrochrysene | S. typhimurium (TA98, TA100) | 4 to 6 times less active than its diastereomer[1] |

In Vivo Tumorigenicity Data

The high mutagenic activity observed in vitro translates to significant tumorigenic potential in vivo. Studies on mouse skin have demonstrated that this compound is a potent tumor initiator.

Table 2: Tumorigenicity on Mouse Skin

| Compound | Model | Result |

|---|---|---|

| This compound | Mouse Skin Initiation-Promotion | As tumorigenic as the parent compound, Chrysene[1] |

| 1,2-Dihydrochrysene | Mouse Skin Initiation-Promotion | As tumorigenic as the parent compound, Chrysene[1] |

Mechanism of Action: DNA Adduct Formation

The genotoxicity of this compound stems from its ability to act as a potent electrophile, reacting with nucleophilic sites on DNA bases to form stable, covalent adducts. These adducts, if not repaired, can lead to miscoding during DNA replication, resulting in permanent mutations. The primary targets for adduction by chrysene diol epoxides are the amino groups of deoxyguanosine and deoxyadenosine.[2]

Caption: Logical flow from epoxide exposure to tumor initiation.

Experimental Protocols

The assessment of the mutagenic and tumorigenic potential of chemical compounds relies on a battery of standardized assays.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is a widely used primary screen for mutagenic potential. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid. The test compound is incubated with the bacteria, and if it is a mutagen, it will cause reverse mutations that restore the ability to synthesize histidine (his+), allowing colonies to grow on a histidine-free medium.[3] For compounds like PAHs that require metabolic activation, a liver homogenate fraction (S9 mix) is added to the assay.[4]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Characterization of DNA adducts formed by the four configurationally isomeric 5,6-dimethylchrysene 1,2-dihydrodiol 3,4-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 4. delta 1-Tetrahydrocannabinol and 1 alpha, 2 alpha-epoxyhexahydrocannabinol: mutagenicity investigation in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Chrysene Bay-Region Epoxides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysene, a polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant formed from the incomplete combustion of organic materials. While chrysene itself is considered a weak carcinogen, its metabolic activation in vivo can lead to the formation of highly reactive bay-region diol epoxides. These metabolites are considered the ultimate carcinogens, capable of covalently binding to DNA to form adducts, which can initiate mutagenic and carcinogenic processes. This technical guide provides an in-depth overview of the biological activity of chrysene bay-region epoxides, with a focus on their metabolic formation, mutagenicity, carcinogenicity, and the underlying molecular mechanisms.

Data Presentation

Mutagenicity of Chrysene Derivatives

The mutagenic potential of chrysene and its metabolites has been extensively studied using the Ames test with various strains of Salmonella typhimurium. The data below summarizes the mutagenic activity of several key chrysene-derived compounds.

| Compound | S. typhimurium Strain | Metabolic Activation (S9) | Mutagenic Activity (revertants/nmol) | Reference |

| anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene | TA 100 | Yes | 7400 | [1] |

| anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene | TA 100 | Yes | 1100 | [1] |

| 5-ethyl-anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene | TA 100 | Yes | 1100 | [1] |

| 5-propyl-anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene | TA 100 | Yes | Inactive | [1] |

| Chrysene-3,4-diol | TA 98 | Yes | Highly mutagenic | [2] |

| Chrysene-3,4-diol | TA 100 | Yes | Weakly mutagenic | [2] |

| anti-chrysene-1,2-diol-3,4-oxide | V79 Chinese hamster cells | - | ~10x more active than syn-isomer | [3] |

| syn-chrysene-1,2-diol-3,4-oxide | V79 Chinese hamster cells | - | Less active than anti-isomer | [3] |

Tumorigenicity of Chrysene Diol Epoxides in Mice

The carcinogenic activity of chrysene and its bay-region diol epoxides has been evaluated in mouse models, typically through skin painting or injection in newborn mice. The following table presents a summary of these findings.

| Compound | Mouse Strain | Route of Administration | Dose | Tumor Incidence | Reference |

| (+/-)-trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (anti-DE-I) | Newborn ICR/Ha | Intraperitoneal injection | 56 nmol (total) | 4.6 lung tumors/mouse, 1.2 liver tumors/mouse | [4][5] |

| (+/-)-trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (anti-DE-I) | CD-1 | Skin painting (initiation) | 100 nmol | 4.4 tumors/mouse | [4][5] |

| (+/-)-trans-7,8-dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-5-methylchrysene (anti-DE-II) | CD-1 | Skin painting (initiation) | 100 nmol | 0 tumors/mouse | [4][5] |

| Chrysene-3,4-diol | M2 mouse prostate cells | - | More potent than chrysene-1,2-diol | [2] |

DNA Adduct Formation

The formation of covalent adducts between chrysene diol epoxides and DNA is a critical event in their mechanism of carcinogenicity. The levels of these adducts can be quantified using techniques such as ³²P-postlabeling.

| Compound | Tissue | Time Point | Adduct Level (fmol/µg DNA) | Reference |

| Benzo[c]chrysene | Mouse epidermis | 24 hours | 0.89 | [6][7] |

| (-)-trans-benzo[c]chrysene-9,10-dihydrodiol | Mouse epidermis | 24 hours | 13.96 | [6] |

| (+)-trans-benzo[c]chrysene-9,10-dihydrodiol | Mouse epidermis | 24 hours | 3.49 | [6] |

| (+)-anti-benzo[c]chryseneDE | in vitro with DNA | - | 41 (pmol/µg DNA) | [6] |

| (-)-anti-benzo[c]chryseneDE | in vitro with DNA | - | 41 (pmol/µg DNA) | [6] |

| (+)-syn-benzo[c]chryseneDE | in vitro with DNA | - | 27 (pmol/µg DNA) | [6] |

Experimental Protocols

Synthesis of Chrysene-1,2-diol-3,4-epoxide

A common synthetic route to chrysene-1,2-diol-3,4-epoxides involves a multi-step process starting from chrysene.[8]

-

Hydrogenation: Chrysene is first hydrogenated to 1,2,3,4-tetrahydrochrysene.

-

Dehydrogenation: The tetrahydrochrysene is then dehydrogenated to a mixture of 1,2- and 3,4-dihydrochrysene.

-

Prévost Reaction and Separation: The mixture of dihydrochrysenes undergoes a Prévost reaction, followed by chromatographic separation of the isomers.

-

Dehydrogenation and Methanolysis: Each isomer is then further dehydrogenated and subjected to basic methanolysis to yield the trans-dihydrodiols.

-

Epoxidation: The final step is the epoxidation of the dihydrodiol, for example, using m-chloroperoxybenzoic acid (mCPBA), to yield the diol epoxide.[9][10]

Ames Test for Mutagenicity Assessment

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[11]

-

Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100) are used. These strains have mutations in the genes responsible for histidine synthesis.[11]

-

Metabolic Activation: To mimic mammalian metabolism, a liver homogenate fraction (S9) from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rats is often included in the assay.[1]

-

Exposure: The bacterial strains are exposed to the test compound at various concentrations, both with and without the S9 mix.

-

Plating: The treated bacteria are plated on a minimal glucose agar medium that lacks histidine.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

³²P-Postlabeling Assay for DNA Adduct Analysis

The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts.[6]

-

DNA Isolation and Digestion: DNA is isolated from tissues or cells exposed to the test compound. The DNA is then enzymatically digested to 3'-monophosphate nucleosides.

-

Adduct Enrichment: The adducts are enriched from the normal nucleotides, often using techniques like nuclease P1 digestion or butanol extraction.

-

Labeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. The level of adducts is typically expressed as relative adduct labeling (RAL) or as fmol of adduct per µg of DNA.

Visualizations

Metabolic Activation of Chrysene

Caption: Metabolic activation of chrysene to its ultimate carcinogenic bay-region diol epoxide.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: The aryl hydrocarbon receptor (AhR) signaling pathway activated by chrysene epoxides.

Experimental Workflow for Mutagenicity and DNA Adduct Analysis

Caption: A generalized experimental workflow for assessing the biological activity of chrysene epoxides.

References

- 1. xenometrix.ch [xenometrix.ch]

- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 3. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 7. datapdf.com [datapdf.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

3,4-Epoxy-1,2,3,4-tetrahydrochrysene: A Technical Guide on its Role as a Tumorigenic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene, a bay-region epoxide of the polycyclic aromatic hydrocarbon (PAH) chrysene, and its significance as a tumorigenic agent. This document details its metabolic activation, mechanism of action through DNA adduct formation, and its demonstrated carcinogenicity in animal models. Detailed experimental protocols for key assays and a summary of quantitative tumorigenicity data are presented to support researchers in the fields of toxicology, carcinogenesis, and drug development. Furthermore, this guide illustrates the implicated signaling pathways, offering insights into the molecular mechanisms underlying its carcinogenic effects.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of environmental pollutants formed from the incomplete combustion of organic materials. Chrysene is a four-ring PAH that is metabolically activated to highly reactive diol epoxides, which are considered ultimate carcinogens. This compound is a key metabolite in the activation pathway of chrysene. Its "bay-region" epoxide structure confers high chemical reactivity and potent carcinogenic and mutagenic properties. Understanding the tumorigenic activity and mechanism of action of this compound is crucial for assessing the risks associated with PAH exposure and for the development of potential preventative and therapeutic strategies.

Metabolic Activation and Mechanism of Action

The carcinogenicity of chrysene is dependent on its metabolic activation to electrophilic intermediates that can covalently bind to cellular macromolecules, primarily DNA. The metabolic activation of chrysene to its ultimate carcinogenic form involves a series of enzymatic reactions.

Metabolic Activation Pathway

The metabolic activation of chrysene to its bay-region diol epoxide is a multi-step process primarily mediated by cytochrome P450 enzymes and epoxide hydrolase.

DNA Adduct Formation

The ultimate carcinogen, the bay-region diol epoxide of chrysene, is highly electrophilic and reacts with nucleophilic sites on DNA bases, primarily the exocyclic amino groups of deoxyguanosine and deoxyadenosine. This covalent binding results in the formation of bulky DNA adducts. These adducts can lead to mutations during DNA replication if not repaired, initiating the process of carcinogenesis. The formation of these adducts is a critical event in the tumor initiation phase.

Quantitative Tumorigenicity Data

Studies in newborn mice have been instrumental in quantifying the tumorigenic potential of this compound and its derivatives. The data consistently demonstrates its potent carcinogenicity, particularly in inducing lung and liver tumors.

| Compound | Total Dose (µmol) | Tumor Type | Incidence (%) | Tumors per Mouse (Average) | Reference |

| This compound | 1.4 | Pulmonary Tumors | 71 | 1.26 | [1] |

| (±)-1β,2α-Dihydroxy-3α,4α-epoxy-1,2,3,4-tetrahydrochrysene (Diol Epoxide-2) | 1.4 | Pulmonary Tumors | 98 | 15.9 | [1] |

| trans-1,2-Dihydroxy-1,2-dihydrochrysene | 1.4 | Pulmonary Tumors | 73-75 | 2.1 - 2.2 | [1] |

| Chrysene | 1.4 | Hepatic Tumors (males) | 25 | 0.42 | [1] |

| Control (Vehicle) | N/A | Pulmonary Tumors | 15 | 0.17 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the tumorigenicity and genotoxicity of this compound.

Synthesis of this compound

Likely Synthesis Pathway:

-

Reduction of Chrysene: Chrysene is first reduced to 1,2,3,4-tetrahydrochrysene. This can be achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent like ethanol under a hydrogen atmosphere.

-

Epoxidation of 1,2,3,4-tetrahydrochrysene: The resulting tetrahydrochrysene is then subjected to epoxidation to introduce the epoxide ring at the 3,4-position. A common epoxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane at a controlled temperature, often at or below room temperature.

-

Purification: The final product, this compound, is then purified from the reaction mixture using chromatographic techniques such as column chromatography on silica gel.

Experimental Workflow for Synthesis:

Newborn Mouse Tumorigenicity Assay

The newborn mouse bioassay is a sensitive in vivo model for assessing the carcinogenic potential of chemical compounds, particularly PAHs and their metabolites.

Protocol:

-

Animal Model: Newborn Swiss-Webster or similar susceptible mouse strains are used.

-

Dosing Preparation: The test compound, this compound, is dissolved in a suitable vehicle such as dimethyl sulfoxide (DMSO) or tricaprylin.

-

Administration: Within 24 hours of birth, the neonatal mice receive the first intraperitoneal (i.p.) injection of the test compound. Subsequent injections are typically given on days 8 and 15 of life.

-

Dosage: A total dose in the range of 0.2 to 1.4 µmol per mouse is typically administered over the three injections. A control group receiving only the vehicle is included.

-

Observation: The animals are weaned at 3-4 weeks and observed for signs of toxicity. The experiment is typically terminated at 38-42 weeks of age.

-

Necropsy and Histopathology: At termination, a complete necropsy is performed. Lungs, liver, and any other tissues with gross abnormalities are collected, fixed in formalin, and processed for histopathological examination to identify and quantify tumors.

DNA Adduct Analysis by ³²P-Postlabeling

The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying bulky DNA adducts.

Protocol:

-

DNA Isolation: DNA is isolated from the target tissues (e.g., lung, liver) of mice treated with this compound.

-

DNA Hydrolysis: The isolated DNA is enzymatically hydrolyzed to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: The bulky, hydrophobic DNA adducts are enriched from the normal nucleotides, often by nuclease P1 treatment which dephosphorylates normal nucleotides but not the adducted ones.

-

³²P-Labeling: The enriched adducts are then radiolabeled at the 5'-position with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. Adduct levels are expressed as relative adduct labeling (RAL), representing the number of adducts per 10⁷-10⁹ normal nucleotides.

Implicated Signaling Pathways

The tumorigenic effects of this compound are mediated through its ability to induce mutations and alter cellular signaling pathways that control cell growth, proliferation, and survival. While direct studies on this specific epoxide are limited, research on related PAH diol epoxides provides strong evidence for the involvement of key cancer-related signaling pathways.

Ras-MAPK Pathway

The Ras-MAPK (Mitogen-Activated Protein Kinase) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. DNA adducts formed by this compound can lead to activating mutations in Ras genes (e.g., K-Ras, H-Ras), resulting in constitutive activation of the downstream MAPK cascade. This aberrant signaling promotes uncontrolled cell growth and contributes to tumor development.

p53 Pathway

The p53 tumor suppressor protein plays a crucial role in maintaining genomic stability by inducing cell cycle arrest, DNA repair, or apoptosis in response to DNA damage. DNA adducts formed by this compound can cause inactivating mutations in the TP53 gene. Loss of p53 function allows cells with damaged DNA to evade apoptosis and continue to proliferate, leading to the accumulation of mutations and tumor progression.

Conclusion

This compound is a potent tumorigenic agent, the carcinogenicity of which is intrinsically linked to its metabolic activation to a reactive epoxide that forms mutagenic DNA adducts. The quantitative data from animal bioassays unequivocally establish its carcinogenic potential. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the toxicology of PAHs. Furthermore, the elucidation of the roles of the Ras-MAPK and p53 signaling pathways in mediating its tumorigenic effects offers critical insights for the development of targeted therapies and preventative strategies against PAH-induced cancers. Further research is warranted to fully delineate the complete spectrum of cellular and molecular events perturbed by this potent environmental carcinogen.

References

Metabolic Activation of Chrysene to Epoxides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysene, a polycyclic aromatic hydrocarbon (PAH) commonly found in environmental pollutants and cigarette smoke, is a procarcinogen that requires metabolic activation to exert its carcinogenic effects. This technical guide provides an in-depth overview of the core metabolic pathways involved in the activation of chrysene to its ultimate carcinogenic forms, chrysene diol epoxides. We will delve into the enzymatic processes, present quantitative data on metabolite formation, and provide detailed experimental protocols for studying these transformations. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development who are investigating the mechanisms of PAH-induced carcinogenesis.

Introduction

Chrysene is a four-ringed polycyclic aromatic hydrocarbon that is a known weak carcinogen.[1] Its carcinogenic potential is realized through metabolic activation, a series of enzymatic reactions that convert the parent compound into highly reactive electrophilic intermediates, primarily diol epoxides.[2] These reactive metabolites can then covalently bind to cellular macromolecules such as DNA, forming adducts that can lead to mutations and initiate the process of carcinogenesis.[3][4] Understanding the intricacies of chrysene's metabolic activation is crucial for assessing its carcinogenic risk and for developing strategies for cancer prevention and therapy.

This guide will focus on the key enzymatic players in this process, namely the cytochrome P450 (CYP) monooxygenases and epoxide hydrolase (EH), and will detail the formation of various chrysene epoxides and their subsequent conversion to dihydrodiols and the ultimate carcinogenic bay-region diol epoxides.

Metabolic Activation Pathways

The metabolic activation of chrysene is a multi-step process primarily occurring in the liver and lungs.[5][6] The key pathways involve initial epoxidation by CYP enzymes, followed by hydration by epoxide hydrolase, and a second epoxidation step, also catalyzed by CYPs.

Cytochrome P450-Mediated Epoxidation

The initial and rate-limiting step in chrysene metabolism is the oxidation of the chrysene molecule by cytochrome P450 enzymes to form arene oxides (epoxides) at various positions on the aromatic rings.[7][8] The primary CYP enzymes implicated in the metabolic activation of chrysene in humans are CYP1A1 and CYP1A2.[5][6]

-

CYP1A1: Predominantly found in extrahepatic tissues like the lungs, CYP1A1 plays a significant role in the activation of PAHs at the site of exposure.[6]

-

CYP1A2: This is a major CYP isoform in the human liver and is heavily involved in the hepatic metabolism of chrysene.[5][6]

These enzymes catalyze the formation of several chrysene epoxides, including chrysene-1,2-oxide, chrysene-3,4-oxide, and chrysene-5,6-oxide.

Role of Epoxide Hydrolase

The newly formed chrysene epoxides are substrates for microsomal epoxide hydrolase (mEH).[9][10][11] This enzyme catalyzes the hydration of the epoxide ring to form trans-dihydrodiols.[9] For example, chrysene-1,2-oxide is converted to chrysene-1,2-diol. This hydration step is a critical detoxification pathway for some epoxides, but it is also a necessary step in the formation of the ultimate carcinogenic diol epoxides.

Formation of Diol Epoxides

The trans-dihydrodiols, such as chrysene-1,2-diol, can undergo a second round of epoxidation by CYP enzymes.[2] This reaction leads to the formation of diol epoxides. The most mutagenic and carcinogenic of these are the "bay-region" diol epoxides, such as chrysene-1,2-diol-3,4-epoxide.[2][12] The bay region is a sterically hindered area of the PAH molecule, and the formation of an epoxide in this region results in a highly reactive and genotoxic species.[13]

The stereochemistry of the diol epoxides is also a critical determinant of their biological activity.[14] The (+)-anti-chrysene-1,2-diol-3,4-epoxide is generally considered the most tumorigenic isomer.[12]

The overall metabolic activation pathway of chrysene to its ultimate carcinogenic diol epoxide is depicted in the following diagram:

Quantitative Data on Chrysene Metabolism

The rate of chrysene metabolism and the profile of metabolites formed can vary significantly depending on the tissue, species, and individual genetic polymorphisms in metabolizing enzymes. The following table summarizes some quantitative data on the formation of key chrysene metabolites in human tissues.

| Metabolite | Tissue | Enzyme System | Rate of Formation (pmol/mg protein/min) | Reference |

| Chrysene-1,2-diol | Human Liver Microsomes | Pooled | 1.3 - 5.8 | [5][6] |

| Chrysene-3,4-diol | Human Liver Microsomes | Pooled | Major Metabolite | [5][6] |

| Chrysene-1,2-diol | Human Lung Microsomes | Pooled | ~10-fold lower than liver | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolic activation of chrysene.

In Vitro Metabolism of Chrysene using Liver Microsomes

This protocol describes a typical in vitro assay to determine the metabolic stability and metabolite profile of chrysene using liver microsomes.

Materials:

-

Pooled human liver microsomes

-

Chrysene solution (in a suitable solvent like DMSO)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+) or NADPH

-

0.1 M Potassium phosphate buffer, pH 7.4

-

Acetonitrile (ACN) for quenching the reaction

-

Internal standard (for HPLC analysis)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing liver microsomes (e.g., 0.5 mg/mL final concentration) and chrysene (e.g., 1 µM final concentration) in potassium phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system or NADPH (e.g., 1 mM final concentration).

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for analysis of the remaining parent compound and the formed metabolites.

Workflow Diagram:

HPLC Analysis of Chrysene Metabolites

High-Performance Liquid Chromatography (HPLC) is a standard technique for separating and quantifying chrysene and its metabolites.[5][15]

Instrumentation:

-

HPLC system with a gradient pump, autosampler, and a UV or fluorescence detector.

-

Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

Mobile Phase:

-

A typical mobile phase consists of a gradient of acetonitrile and water.

-

Example Gradient: Start with 50% acetonitrile, ramp to 100% acetonitrile over 30 minutes, hold for 10 minutes, and then return to initial conditions.

Detection:

-

UV detection can be performed at a wavelength of 254 nm.

-

Fluorescence detection offers higher sensitivity and selectivity. Excitation and emission wavelengths should be optimized for each metabolite. For example, for diol metabolites, excitation at 267 nm and emission at 386 nm can be used.

Quantification:

-

Quantification is achieved by comparing the peak areas of the metabolites in the samples to a standard curve generated from authentic standards of each metabolite.

Analysis of Chrysene-DNA Adducts

The formation of DNA adducts is a key event in chemical carcinogenesis. The analysis of these adducts provides a direct measure of the genotoxic potential of chrysene metabolites.

Procedure:

-

Exposure: Treat cells or animals with chrysene.

-

DNA Isolation: Isolate DNA from the treated cells or tissues using standard protocols (e.g., phenol-chloroform extraction or commercial kits).

-

DNA Hydrolysis: Enzymatically hydrolyze the DNA to individual deoxyribonucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

Adduct Enrichment (Optional): For low levels of adducts, an enrichment step such as 32P-postlabeling or immunoaffinity chromatography may be necessary.

-

LC-MS/MS Analysis: Analyze the hydrolyzed DNA sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides high sensitivity and specificity for the identification and quantification of specific DNA adducts.[16]

Conclusion

The metabolic activation of chrysene to epoxides and ultimately to carcinogenic diol epoxides is a complex process involving multiple enzymatic steps. This guide has provided a comprehensive overview of these pathways, the key enzymes involved, and quantitative data on metabolite formation. The detailed experimental protocols offer a practical resource for researchers studying the toxicology and carcinogenesis of chrysene and other PAHs. A thorough understanding of these metabolic processes is essential for assessing the health risks associated with chrysene exposure and for the development of effective strategies to mitigate its carcinogenic effects. Further research is needed to fully elucidate the role of individual genetic variations in these metabolic pathways and their impact on susceptibility to chrysene-induced cancer.

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. researchgate.net [researchgate.net]

- 3. Identification of the major adducts formed by reaction of 5-methylchrysene anti-dihydrodiol-epoxides with DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of DNA adducts formed by anti-benzo[g]chrysene 11,12-dihydrodiol 13,14-epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. datapdf.com [datapdf.com]

- 7. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]

- 12. Synthesis and mutagenicity of 5-alkyl-substituted chrysene-1,2-diol-3,4-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stereospecific access to α-haloalkyl esters via enol ester epoxides and synthesis of a C3–C21 fragment of bastimolide A - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Graphviz [graphviz.org]

- 15. separationmethods.com [separationmethods.com]

- 16. Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemistry of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysene, a polycyclic aromatic hydrocarbon (PAH), is a known environmental pollutant and a procarcinogen. Its biological activity is intimately linked to its metabolic activation to highly reactive electrophiles that can bind to cellular macromolecules like DNA, leading to mutations and potentially initiating cancer. A key intermediate in the metabolic activation of chrysene is 3,4-epoxy-1,2,3,4-tetrahydrochrysene. The stereochemistry of this epoxide and its subsequent metabolites, the chrysene diol epoxides, plays a pivotal role in determining their biological and toxicological properties. This technical guide provides a comprehensive overview of the stereochemistry of this compound, summarizing available data on its synthesis, stereoisomers, and biological activity.

Stereoisomers of this compound

This compound possesses two stereogenic centers at the C3 and C4 positions, giving rise to a pair of enantiomers: (+)-3,4-epoxy-1,2,3,4-tetrahydrochrysene and (-)-3,4-epoxy-1,2,3,4-tetrahydrochrysene. The epoxide ring can be introduced from either face of the precursor molecule, 1,2-dihydrochrysene, leading to the formation of syn and anti diastereomers if additional stereocenters are present, as is the case in the diol epoxide derivatives.

Synthesis and Stereochemical Control

The synthesis of this compound typically involves the epoxidation of 1,2-dihydrochrysene. While detailed stereoselective synthetic protocols specifically for the individual enantiomers of this compound are not extensively documented in publicly available literature, the general approach involves the use of stereoselective epoxidizing agents.

The synthesis of the related and more extensively studied chrysene-1,2-diol-3,4-epoxides provides insights into the potential synthetic strategies. These syntheses often start from chrysene and proceed through a series of steps including reduction, dihydroxylation, and finally, epoxidation. The stereochemistry of the diol group influences the facial selectivity of the subsequent epoxidation, leading to the formation of syn and anti diol epoxides.

Experimental Protocol: General Epoxidation of Dihydrochrysene (Illustrative)

A common method for the epoxidation of alkenes, which can be adapted for 1,2-dihydrochrysene, involves the use of peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).

-

Materials: 1,2-Dihydrochrysene, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (CH₂Cl₂), saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 1,2-dihydrochrysene in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add a solution of m-CPBA in dichloromethane dropwise to the stirred solution of the dihydrochrysene.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude epoxide.

-

Purify the product using column chromatography on silica gel.

-

Note: This is a general, non-stereoselective protocol. Enantioselective epoxidation would require the use of chiral catalysts, such as those employed in Sharpless asymmetric epoxidation, or chiral epoxidizing agents. The separation of enantiomers would typically be achieved using chiral High-Performance Liquid Chromatography (HPLC).

Biological Activity and Stereochemical Significance

The biological activity of chrysene metabolites is highly dependent on their stereochemistry. For the more extensively studied chrysene diol epoxides, it has been demonstrated that different stereoisomers exhibit markedly different mutagenic and tumorigenic potentials.[1] For instance, studies on the four enantiopure bay-region 3,4-diol-1,2-epoxide isomers of related PAHs have shown that the isomer with [R,S,S,R]-absolute configuration often possesses the highest tumorigenic activity.[1]

Interestingly, for this compound itself, the available data suggests a different scenario. Studies evaluating the mutagenic activities of the (+)- and (-)-enantiomers of bay-region this compound in bacterial (Salmonella typhimurium) and mammalian (Chinese hamster V79) cells found that the two isomers had identical mutagenic activities in all three test systems.[2] This indicates that for this particular intermediate, the stereochemistry at the epoxide ring does not significantly influence its mutagenic potential in these assays.[2] The presence and orientation of the hydroxyl groups in the diol epoxide derivatives appear to be the critical determinants for differential biological activity.[2]

Quantitative Data on Mutagenicity

Detailed quantitative data for the mutagenicity of individual this compound stereoisomers is limited. However, the qualitative finding of their identical mutagenic activity is a key piece of information. For comparison, the mutagenicity of various chrysene diol epoxide stereoisomers has been quantified in numerous studies.

Table 1: Summary of Mutagenic Activity of Chrysene Derivatives

| Compound | Stereoisomer | Test System | Result | Reference |

| This compound | (+)-enantiomer | S. typhimurium TA98, TA100; Chinese hamster V79 cells | Mutagenic | [2] |

| This compound | (-)-enantiomer | S. typhimurium TA98, TA100; Chinese hamster V79 cells | Mutagenic, identical activity to (+)-enantiomer | [2] |

| Chrysene-1,2-diol-3,4-epoxide-1 | (-)-1α,2β-dihydroxy-3β,4β-epoxy-1,2,3,4-tetrahydrochrysene | S. typhimurium TA98 | 5 to 10 times more active than other isomers | [2] |

| Chrysene-1,2-diol-3,4-epoxide-2 | (+)-1β,2α-dihydroxy-3α,4α-epoxy-1,2,3,4-tetrahydrochrysene | S. typhimurium TA100; Chinese hamster V79 cells | 5 to 40 times more active than other isomers | [2] |

Visualization of Metabolic Activation

The metabolic activation of chrysene to its ultimate carcinogenic forms involves a series of enzymatic reactions. The following diagram illustrates this pathway, highlighting the formation of this compound as a key intermediate.

Conclusion

The stereochemistry of this compound is a critical aspect of understanding the metabolic activation and carcinogenicity of chrysene. While the individual enantiomers of this epoxide intermediate exhibit similar mutagenic activity in certain test systems, the stereochemical complexity escalates with the formation of the subsequent diol epoxides, where significant differences in biological activity are observed. Further research focusing on the stereoselective synthesis and detailed biological evaluation of the individual stereoisomers of this compound would provide a more complete picture of its role in chrysene-induced carcinogenesis. The lack of detailed, publicly available experimental protocols for the synthesis and separation of these specific stereoisomers highlights an area for future investigation.

References

- 1. Mutagenicity and tumorigenicity of the four enantiopure bay-region 3,4-diol-1,2-epoxide isomers of dibenz[a,h]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mutagenicity of the optical isomers of the diastereomeric bay-region chrysene 1,3-diol-3,4-epoxides in bacterial and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental sources of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene precursors

An In-depth Technical Guide to the Environmental Sources and Metabolic Activation of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysene, a polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental contaminant originating from both natural and anthropogenic sources.[1][2] It is a precursor to the carcinogenic metabolite, this compound. This technical guide provides a comprehensive overview of the environmental origins of chrysene, its metabolic activation pathway, and the analytical methodologies used for its detection and quantification in environmental matrices.

Environmental Sources of Chrysene

Chrysene is not produced commercially in its pure form but is a common byproduct of the incomplete combustion of organic matter.[1][3] Its presence in the environment is widespread, stemming from a variety of industrial, commercial, and natural processes.

Anthropogenic Sources

Human activities are the primary contributors of chrysene to the environment.[2] Key anthropogenic sources include:

-

Fossil Fuel Combustion: The burning of fossil fuels for energy production, including coal and petroleum, is a major source.[4][5] Exhaust from gasoline and diesel engines is also a significant contributor.[2]

-

Industrial Processes: Several industrial activities release chrysene into the environment, such as:

-

Residential and Commercial Activities:

Natural Sources

While less significant than anthropogenic sources, natural events also contribute to environmental chrysene levels:

-

Vegetation Fires: Forest and brush fires are natural sources of PAHs, including chrysene.[4]

-

Volcanic Emissions: Volcanic activity can release chrysene into the atmosphere.[4]

Quantitative Data on Chrysene in Environmental Matrices

The concentration of chrysene varies significantly depending on the environmental medium and proximity to sources. The following tables summarize representative concentrations reported in the literature.

Table 1: Chrysene Concentrations in Air

| Location/Source | Concentration Range | Reference |

|---|---|---|

| Sydney, Australia (Ambient Air) | 0.0002 - 0.0065 µg/m³ | [5] |

| Particulate Matter (General) | LOD: 0.001 - 0.276 ng/m³ |[7] |

Table 2: Chrysene Concentrations in Water

| Water Type | Detection Limit | Linearity Range | Reference |

|---|---|---|---|

| Environmental Water (General) | 2.7 ng/L | 0.013 - 3.0 µg/L | [8] |

| River and Coal Ash Water | 0.01 - 0.10 µg/L | 0.03 - 30 µg/L |[7] |

Table 3: Chrysene in Other Sources

| Source | Concentration | Reference |

|---|---|---|

| Cigarette Smoke Condensate | 0.06 µg per 100 cigarettes | [5] |

| Coal Tar / Creosote | 0.5 - 6 mg/kg |[9] |

Metabolic Activation of Chrysene

Chrysene itself is considered a weak carcinogen; its toxicity is primarily exerted through its metabolic activation to reactive intermediates that can bind to DNA.[10] The key pathway involves oxidation by cytochrome P450 enzymes.

The metabolic activation proceeds as follows:

-

Initial Oxidation: Chrysene is first oxidized by cytochrome P450 enzymes, predominantly CYP1A1 in the lungs and CYP1A2 in the liver, to form arene oxides.[10][11]

-

Formation of Dihydrodiols: These oxides are then hydrated by epoxide hydrolase to form dihydrodiols. The formation of chrysene-1,2-diol is a critical step, as this is a proximate carcinogen.[10]

-

Epoxidation to Diol Epoxide: The chrysene-1,2-diol undergoes a second epoxidation by CYP enzymes in the "bay region" of the molecule to form the ultimate carcinogenic metabolite, trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydrochrysene.[12] This diol epoxide is a highly reactive electrophile that can form covalent adducts with DNA, leading to mutations and potentially initiating cancer.

Experimental Protocols for Chrysene Analysis

The detection and quantification of chrysene in environmental samples typically involve sample extraction, cleanup, and instrumental analysis.

Sample Collection and Extraction

-

Water Samples: Trace chrysene can be pre-concentrated from water using Solid-Phase Microextraction (SPME).[8] An alternative is liquid-liquid extraction with a solvent like methylene chloride.

-

Soil, Sediment, and Particulate Matter: Soxhlet extraction or ultrasonic extraction with an organic solvent (e.g., methylene chloride, hexane/acetone) are common methods.[13]

Sample Cleanup

Crude extracts often contain interfering compounds that must be removed prior to analysis. This is typically achieved using column chromatography with adsorbents like silica gel or Florisil.

Instrumental Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating PAHs.[14]

-

Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS is a powerful tool for both quantification and confirmation of chrysene.[7][14]

-

Injection: Splitless injection is suitable for trace analysis.

-

Column: A capillary column with a nonpolar stationary phase is used for separation.

-

Detection: Mass spectrometry provides high selectivity and allows for the identification of chrysene based on its mass spectrum.

-

Logical Relationships: From Source to Biological Effect

The pathway from the environmental release of chrysene to its potential biological effects involves several stages, including environmental transport, human exposure, and metabolic activation. Understanding these relationships is crucial for risk assessment and the development of mitigation strategies.

Conclusion

Chrysene is a prevalent environmental pollutant whose carcinogenic potential is realized through metabolic activation to this compound. The primary sources of chrysene are anthropogenic, stemming largely from the incomplete combustion of organic materials. Effective monitoring using robust analytical techniques like HPLC and GC/MS is essential for assessing environmental contamination and human exposure. For drug development professionals, understanding the enzymatic pathways (CYP1A1, CYP1A2) involved in this bioactivation is critical for evaluating potential drug-PAH interactions and for developing strategies to mitigate the harmful effects of exposure.

References

- 1. Frontiers | Degradation of Chrysene by Enriched Bacterial Consortium [frontiersin.org]

- 2. Chrysene + Triphenylene – German Environmental Specimen Bank [umweltprobenbank.de]

- 3. Fact sheet: Chrysene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 4. rivm.nl [rivm.nl]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. Toxicity of Chrysene_Chemicalbook [chemicalbook.com]

- 7. Contemporary Research Progress on the Detection of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Determination of trace chrysene in environmental water by solid-phase microextraction coupled with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. webqc.org [webqc.org]

- 10. experts.umn.edu [experts.umn.edu]

- 11. Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]